molecular formula C18H15NO3 B1592239 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide CAS No. 62553-86-0

3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide

Cat. No. B1592239
CAS RN: 62553-86-0
M. Wt: 293.3 g/mol
InChI Key: ZGZIWJXBOGSHNI-UHFFFAOYSA-N
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Description

The compound “3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide” likely belongs to the class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-hydroxy-2-aryl acrylates are synthesized using various approaches. These methods often involve the use of electrophilic and nucleophilic centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds often have properties such as a certain melting point, boiling point, and density .

Scientific Research Applications

Antibacterial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound has been tested for its antibacterial activity, particularly against Staphylococcus strains and two mycobacterial species .
  • Methods of Application: The compound was synthesized and then subjected to in vitro screening against the bacterial strains .
  • Results: The compound showed high biological activity (MIC = 55.0 µmol/L) against S. aureus as well as methicillin-resistant strains .

Herbicidal Activity

  • Scientific Field: Agricultural Chemistry
  • Application Summary: The compound has been tested for its herbicidal activity, specifically its ability to inhibit photosynthetic electron transport in spinach (Spinacia oleracea L.) chloroplasts .
  • Methods of Application: The compound was synthesized and then tested for its ability to inhibit photosynthetic electron transport .
  • Results: The results of this application were not specified in the source .

Synthesis of 1,3-Oxazepines

  • Scientific Field: Organic Chemistry
  • Application Summary: 3-Methoxyphenethylamine, a related compound, was used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
  • Methods of Application: The compound was used in a Pictet-Spengler reaction catalyzed by perfluorooctanesulfonic acid .
  • Results: The results of this application were not specified in the source .

μ-Opioid Receptor Agonists

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The compound has been used in the synthesis of stereochemically pure oximes, amines, saturated and unsaturated cyanomethyl compounds, and methylaminomethyl compounds at the C9 position in 3-hydroxy-N-phenethyl-5-phenylmorphans . These compounds provided μ-opioid receptor (MOR) agonists with varied efficacy and potency .
  • Methods of Application: The compound was synthesized and then subjected to in vitro screening against the μ-opioid receptor .
  • Results: One of the most interesting compounds was found to be a potent partial MOR agonist (EC50 = 2.5 nM, %Emax = 89.6%), as determined in the forskolin-induced cAMP accumulation assay . Others ranged in potency and efficacy at the MOR, from nanomolar potency with a C9 cyanomethyl compound (EC50 = 0.85 nM) to its totally inactive diastereomer .

δ-Opioid Receptor (DOR) and κ-Opioid Receptor (KOR) Agonist Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Some of the compounds synthesized using “3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide” were found to have δ-opioid receptor (DOR) or κ-opioid receptor (KOR) agonist activity .
  • Methods of Application: The compound was synthesized and then subjected to in vitro screening against the DOR and KOR .
  • Results: Only a few compounds had DOR or KOR agonist activity. One compound, a C9-methylaminomethyl-substituted phenylmorphan, was moderately potent and fully efficacious as a KOR agonist (KOR EC50 = 18 nM (% Emax = 103%)) .

Future Directions

The future research directions for this compound would depend on its potential applications. Given its structural similarity to other phenylpropanoids, it could be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

3-hydroxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-22-15-8-4-7-14(11-15)19-18(21)16-9-12-5-2-3-6-13(12)10-17(16)20/h2-11,20H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZIWJXBOGSHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598538
Record name 3-Hydroxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide

CAS RN

62553-86-0
Record name 3-Hydroxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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